molecular formula C20H18N2O5 B12466044 2-(4-nitrophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate

2-(4-nitrophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate

Cat. No.: B12466044
M. Wt: 366.4 g/mol
InChI Key: SVKWWEJSOQOZDP-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate is a complex organic compound that features both a nitrophenyl group and an indole moiety

Preparation Methods

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzyl bromide with 4-(1H-indol-3-yl)butanoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2-(4-nitrophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole moiety can interact with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-nitrophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate include:

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate

InChI

InChI=1S/C20H18N2O5/c23-19(14-8-10-16(11-9-14)22(25)26)13-27-20(24)7-3-4-15-12-21-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,21H,3-4,7,13H2

InChI Key

SVKWWEJSOQOZDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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